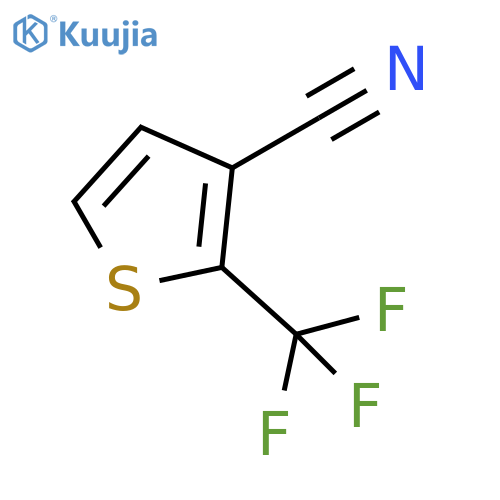

Cas no 2060062-40-8 (2-(trifluoromethyl)thiophene-3-carbonitrile)

2-(trifluoromethyl)thiophene-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(trifluoromethyl)thiophene-3-carbonitrile

- 3-Thiophenecarbonitrile, 2-(trifluoromethyl)-

-

- MDL: MFCD30183548

- インチ: 1S/C6H2F3NS/c7-6(8,9)5-4(3-10)1-2-11-5/h1-2H

- InChIKey: VRHXOKAYFCKNLU-UHFFFAOYSA-N

- ほほえんだ: C1(C(F)(F)F)SC=CC=1C#N

2-(trifluoromethyl)thiophene-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-345355-0.1g |

2-(trifluoromethyl)thiophene-3-carbonitrile |

2060062-40-8 | 95.0% | 0.1g |

$366.0 | 2025-03-18 | |

| Enamine | EN300-345355-10.0g |

2-(trifluoromethyl)thiophene-3-carbonitrile |

2060062-40-8 | 95.0% | 10.0g |

$4545.0 | 2025-03-18 | |

| TRC | T899110-100mg |

2-(trifluoromethyl)thiophene-3-carbonitrile |

2060062-40-8 | 100mg |

$ 340.00 | 2022-06-02 | ||

| TRC | T899110-10mg |

2-(trifluoromethyl)thiophene-3-carbonitrile |

2060062-40-8 | 10mg |

$ 70.00 | 2022-06-02 | ||

| Enamine | EN300-345355-1.0g |

2-(trifluoromethyl)thiophene-3-carbonitrile |

2060062-40-8 | 95.0% | 1.0g |

$1057.0 | 2025-03-18 | |

| A2B Chem LLC | AW28943-100mg |

2-(trifluoromethyl)thiophene-3-carbonitrile |

2060062-40-8 | 95% | 100mg |

$421.00 | 2024-01-01 | |

| Enamine | EN300-345355-10g |

2-(trifluoromethyl)thiophene-3-carbonitrile |

2060062-40-8 | 95% | 10g |

$4545.0 | 2023-09-03 | |

| Enamine | EN300-345355-5g |

2-(trifluoromethyl)thiophene-3-carbonitrile |

2060062-40-8 | 95% | 5g |

$3065.0 | 2023-09-03 | |

| A2B Chem LLC | AW28943-50mg |

2-(trifluoromethyl)thiophene-3-carbonitrile |

2060062-40-8 | 95% | 50mg |

$293.00 | 2024-01-01 | |

| A2B Chem LLC | AW28943-1g |

2-(trifluoromethyl)thiophene-3-carbonitrile |

2060062-40-8 | 95% | 1g |

$1148.00 | 2024-01-01 |

2-(trifluoromethyl)thiophene-3-carbonitrile 関連文献

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

2-(trifluoromethyl)thiophene-3-carbonitrileに関する追加情報

Recent Advances in the Application of 2-(Trifluoromethyl)thiophene-3-carbonitrile (CAS: 2060062-40-8) in Chemical Biology and Pharmaceutical Research

The compound 2-(trifluoromethyl)thiophene-3-carbonitrile (CAS: 2060062-40-8) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic molecule, characterized by its trifluoromethyl and nitrile functional groups, has demonstrated significant potential in drug discovery programs targeting various therapeutic areas. Recent studies have highlighted its utility as a versatile building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-(trifluoromethyl)thiophene-3-carbonitrile as a key intermediate in the synthesis of novel EGFR inhibitors. The researchers demonstrated that derivatives incorporating this core structure exhibited improved pharmacokinetic properties compared to previous generations of inhibitors, with enhanced blood-brain barrier penetration - a critical factor for treating CNS malignancies. The electron-withdrawing properties of the trifluoromethyl group were found to significantly influence the compound's binding affinity to the ATP pocket of EGFR mutants.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the development of novel antibacterial agents based on 2-(trifluoromethyl)thiophene-3-carbonitrile derivatives. The study showed that these compounds displayed potent activity against multidrug-resistant Gram-positive pathogens, with MIC values in the low micromolar range. Molecular docking studies revealed that the thiophene core interacts favorably with key residues in bacterial topoisomerase IV, while the trifluoromethyl group contributes to membrane permeability.

The unique physicochemical properties of 2-(trifluoromethyl)thiophene-3-carbonitrile have also attracted attention in PET radiopharmaceutical development. A 2024 study in the Journal of Labelled Compounds and Radiopharmaceuticals described its use as a precursor for fluorine-18 labeling, creating novel imaging probes for neurodegenerative diseases. The researchers noted that the compound's stability under radiolabeling conditions and favorable brain uptake characteristics make it particularly suitable for CNS-targeted radiopharmaceuticals.

Ongoing research continues to explore the potential of 2-(trifluoromethyl)thiophene-3-carbonitrile in other therapeutic areas. Preliminary results from unpublished studies suggest its utility in the development of antiviral agents, particularly against RNA viruses. The compound's ability to modulate protein-protein interactions makes it an attractive scaffold for targeting viral replication machinery. As research progresses, we anticipate seeing more clinical candidates derived from this versatile chemical entity entering preclinical development in the coming years.

2060062-40-8 (2-(trifluoromethyl)thiophene-3-carbonitrile) 関連製品

- 960400-24-2(2-(thiophen-3-yl)ethyl chloroformate)

- 2137615-75-7(Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide)

- 2229253-08-9(3-(4-methanesulfonylphenyl)-2,2-dimethylcyclopropan-1-amine)

- 2137585-22-7(4-bromo-1-2-(methoxymethyl)-3-methylbutyl-1H-pyrazol-3-amine)

- 2098003-90-6(1-{octahydrocyclopenta[c]pyrrol-4-yl}piperidine dihydrochloride)

- 1708370-89-1(2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol)

- 2680718-97-0(1-methyl-3-(2,2,2-trifluoroacetamido)-1H-pyrrole-2-carboxylic acid)

- 941685-26-3(2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)

- 58610-63-2(1,2,3,5-Tetrahydro-7-methyl-1,5-dioxo-6-indolizinecarbonitrile)

- 307553-27-1(4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine)